Ethyl cyanoglyoxylate-2-oxime
CAS No.: 3849-21-6
Cat. No.: VC21537169
Molecular Formula: C5H6N2O3
Molecular Weight: 142.11 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3849-21-6 |
---|---|
Molecular Formula | C5H6N2O3 |
Molecular Weight | 142.11 g/mol |
IUPAC Name | ethyl (2E)-2-cyano-2-hydroxyiminoacetate |
Standard InChI | InChI=1S/C5H6N2O3/c1-2-10-5(8)4(3-6)7-9/h9H,2H2,1H3/b7-4+ |
Standard InChI Key | LCFXLZAXGXOXAP-QPJJXVBHSA-N |
Isomeric SMILES | CCOC(=O)/C(=N/O)/C#N |
SMILES | CCOC(=O)C(=NO)C#N |
Canonical SMILES | CCOC(=O)C(=NO)C#N |
Chemical Identification and Properties
Ethyl cyanoglyoxylate-2-oxime is an oxime derivative of ethyl cyanoacetate characterized by the presence of both a cyano group and an oxime functional group. This structural arrangement confers unique reactivity properties that make it valuable in synthetic chemistry applications.
Basic Identification
The compound is identified by several key parameters as detailed in Table 1.
Parameter | Value |
---|---|
IUPAC Name | Ethyl cyanoglyoxylate-2-oxime |
Common Synonyms | Ethyl cyano(hydroxyimino)acetate; Ethyl oximinocyanoacetate; Oxyma Pure |
CAS Registry Number | 3849-21-6 |
Molecular Formula | C₅H₆N₂O₃ |
Molecular Weight | 142.11 g/mol |
EINECS | 223-351-3 |
Table 1: Basic identification parameters of Ethyl cyanoglyoxylate-2-oxime
Physical and Chemical Properties
The physical and chemical properties of ethyl cyanoglyoxylate-2-oxime are fundamental to understanding its behavior in various chemical reactions and applications. Table 2 summarizes these properties.
Property | Value |
---|---|
Physical Appearance | Light yellow crystals or chunks; Off-white solid |
Melting Point | 127-132°C; 130-132°C (literature) |
Boiling Point | 259.65°C (estimated) |
Density | 1.4801 g/cm³ (estimated) |
Refractive Index | 1.5090 (estimated) |
pKa | 6.18±0.10 (predicted) |
Solubility | Slightly soluble in DMSO and methanol |
Recommended Storage | Store at +2°C to +8°C |
Table 2: Physical and chemical properties of Ethyl cyanoglyoxylate-2-oxime
Synthesis Methods
The synthesis of ethyl cyanoglyoxylate-2-oxime has been well-documented in scientific literature, with several approaches developed to optimize yield and purity. The most common synthesis route involves the nitrosation of ethyl cyanoacetate.
Standard Synthesis Procedure
The general procedure for synthesizing ethyl cyanoglyoxylate-2-oxime involves the reaction of ethyl cyanoacetate with sodium nitrite in an acidic environment. The detailed procedure is as follows:
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A mixture of ethyl cyanoacetate (11.3 g, 0.1 mol) and 45% acetic acid aqueous solution (45 mL) is stirred at 0°C for 10 minutes.
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Sodium nitrite (21.0 g, 0.3 mol) is added in three portions over a period of 90 minutes.
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The reaction mixture is then stirred at room temperature for approximately 5 hours.
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The solvent is removed under reduced pressure, and the resulting product is dried.
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This process typically yields a yellow solid with approximately 93% yield .
The reaction can be represented by the following scheme:
Ethyl cyanoacetate + NaNO₂ + CH₃COOH → Ethyl cyanoglyoxylate-2-oxime
Reaction Conditions and Optimization
The synthesis of ethyl cyanoglyoxylate-2-oxime requires careful control of reaction conditions to maximize yield and product purity. Temperature control is particularly critical, with the initial reaction conducted at 0°C before allowing the mixture to warm to room temperature. The gradual addition of sodium nitrite helps control the exothermic nature of the nitrosation reaction .
Applications in Synthetic Chemistry
Ethyl cyanoglyoxylate-2-oxime has emerged as a valuable reagent in various synthetic applications, particularly in peptide chemistry where it offers significant advantages over traditional coupling agents.
Peptide Coupling Applications
In peptide synthesis, ethyl cyanoglyoxylate-2-oxime serves as a non-explosive alternative to other coupling additives such as HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole). The compound allows high peptide coupling rates while minimizing racemization when used in combination with carbodiimides .
The mechanism of action in peptide coupling typically involves:
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Activation of the carboxylic acid component of an amino acid
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Formation of an active ester intermediate
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Nucleophilic attack by the amino component of another amino acid
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Formation of the peptide bond with elimination of the ethyl cyanoglyoxylate-2-oxime moiety
This process results in efficient peptide bond formation with reduced side reactions compared to other coupling methods.
Advantages in Synthetic Applications
Ethyl cyanoglyoxylate-2-oxime offers several advantages that contribute to its growing popularity in synthetic chemistry:
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Enhanced stability under thermal conditions compared to other coupling reagents
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Reduced racemization during peptide coupling reactions
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Non-explosive nature, making it safer to handle compared to alternatives like HOBt
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Efficiency in forming peptide bonds with high yields
Biological Activities and Applications
Research has demonstrated that ethyl cyanoglyoxylate-2-oxime and its derivatives exhibit notable biological activities, particularly in the area of anti-proliferation effects.
Anti-Proliferation Activities
Studies have shown that derivatives synthesized from ethyl cyanoglyoxylate-2-oxime exhibit cytostatic effects on cell lines, minimizing cell growth without completely killing the cells. These findings suggest potential applications in medicinal chemistry and drug development .
Sulfonate Ester Derivatives
A series of novel cyano oximino sulfonate derivatives have been prepared from the reaction of arylsulfonyl chloride with different cyanoacetamide-based oximes. These compounds, including those derived from ethyl cyanoglyoxylate-2-oxime, have shown anti-proliferation effects on mouse fibroblast L929 cells .
Safety Parameter | Classification/Statement |
---|---|
GHS Symbol | GHS06 (Toxic) |
Signal Word | Warning |
Hazard Statements | H301 (Toxic if swallowed) |
Risk Statements | 20/21/22 (Harmful by inhalation, in contact with skin and if swallowed) |
Safety Statements | 22 (Do not breathe dust) 24/25 (Avoid contact with skin and eyes) 36/37 (Wear suitable protective clothing and gloves) |
Precautionary Statements | P264 (Wash hands thoroughly after handling) P270 (Do not eat, drink or smoke when using this product) P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor) P321 (Specific treatment) P405 (Store locked up) P501 (Dispose of contents/container in accordance with regulations) |
WGK Germany | 3 (Severe hazard to waters) |
Hazard Note | Irritant |
Table 3: Safety classification and handling precautions for Ethyl cyanoglyoxylate-2-oxime
Supplier | Package Size | Price (USD) |
---|---|---|
Sigma-Aldrich (Novabiochem) | 25g | $39.80 |
Sigma-Aldrich (Novabiochem) | 100g | $116.00 |
Sigma-Aldrich | 50g (97% purity) | $198.00 |
Sigma-Aldrich | 250g (97% purity) | $937.00 |
TCI Chemical | 25g (>98.0% purity) | $21.00 |
Table 4: Commercial pricing for Ethyl cyanoglyoxylate-2-oxime from various suppliers (as of 2024)
Future Research Directions
While ethyl cyanoglyoxylate-2-oxime has already demonstrated significant utility in synthetic chemistry and potential in biological applications, several areas warrant further investigation.
Development of Novel Derivatives
The structural features of ethyl cyanoglyoxylate-2-oxime provide opportunities for the development of novel derivatives with enhanced properties. Research into modifying the basic structure could yield compounds with improved reactivity, selectivity, or biological activity .
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